1-O-benzyl 5-O-[cyclohexyl(cyclohexyliminomethyl)amino] pentanedioate
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Overview
Description
1-O-benzyl 5-O-[cyclohexyl(cyclohexyliminomethyl)amino] pentanedioate is a complex organic compound featuring a benzyl group, a cyclohexyl group, and an iminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-benzyl 5-O-[cyclohexyl(cyclohexyliminomethyl)amino] pentanedioate typically involves multiple steps. One common method includes the following steps:
Formation of the Benzyl Ester: The initial step involves the esterification of pentanedioic acid with benzyl alcohol under acidic conditions to form 1-O-benzyl pentanedioate.
Cyclohexylation: The next step involves the introduction of the cyclohexyl group. This can be achieved through a nucleophilic substitution reaction where cyclohexylamine reacts with the benzyl ester.
Iminomethylation: The final step involves the formation of the iminomethyl group. This can be done by reacting the cyclohexylated product with formaldehyde and a secondary amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-O-benzyl 5-O-[cyclohexyl(cyclohexyliminomethyl)amino] pentanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and cyclohexyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-O-benzyl 5-O-[cyclohexyl(cyclohexyliminomethyl)amino] pentanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-O-benzyl 5-O-[cyclohexyl(cyclohexyliminomethyl)amino] pentanedioate involves its interaction with specific molecular targets. The benzyl and cyclohexyl groups can interact with hydrophobic pockets in proteins, while the iminomethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-O-benzyl 5-O-cyclohexyl (2S)-2-aminopentanedioate
- 1-Benzyl-5-(dicyclohexylcarbodiimido)glutarate
Uniqueness
1-O-benzyl 5-O-[cyclohexyl(cyclohexyliminomethyl)amino] pentanedioate is unique due to the presence of both cyclohexyl and iminomethyl groups, which provide distinct steric and electronic properties. These features can enhance its reactivity and interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C25H36N2O4 |
---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
1-O-benzyl 5-O-[cyclohexyl(cyclohexyliminomethyl)amino] pentanedioate |
InChI |
InChI=1S/C25H36N2O4/c28-24(30-19-21-11-4-1-5-12-21)17-10-18-25(29)31-27(23-15-8-3-9-16-23)20-26-22-13-6-2-7-14-22/h1,4-5,11-12,20,22-23H,2-3,6-10,13-19H2 |
InChI Key |
DVCXBQBWVCVGPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N=CN(C2CCCCC2)OC(=O)CCCC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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